N'-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
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Overview
Description
N’-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiourea group, which is known for its versatility in chemical reactions and biological activities. The presence of multiple methoxy groups and a chloro substituent adds to its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea typically involves multi-step organic synthesis. One common route includes:
Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative, which involves the Fischer indole synthesis. This step requires the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Introduction of the Methoxy Groups: Methoxylation is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Chlorination: The chloro substituent is introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Thiourea Formation: The final step involves the reaction of the substituted indole with an isothiocyanate derivative to form the thiourea compound. This reaction typically occurs under mild conditions, often in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thiourea group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N’-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and chloro substituents can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)thiourea
- N’-(5-chloro-2-methoxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea
Uniqueness
N’-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of multiple methoxy groups, a chloro substituent, and an indole moiety makes it distinct from other thiourea derivatives, potentially offering unique interactions with biological targets and diverse applications in research and industry.
Properties
Molecular Formula |
C27H28ClN3O3S |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C27H28ClN3O3S/c1-32-21-7-4-18(5-8-21)17-31(27(35)30-25-14-20(28)6-11-26(25)34-3)13-12-19-16-29-24-10-9-22(33-2)15-23(19)24/h4-11,14-16,29H,12-13,17H2,1-3H3,(H,30,35) |
InChI Key |
ZFSQTZGIWHNUGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CCC2=CNC3=C2C=C(C=C3)OC)C(=S)NC4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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